2-butyl-5-chloro-1H-imidazole
Overview
Description
2-butyl-5-chloro-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Properties : A derivative, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, was found to be effective in treating Candida albicans infections in mice (Walker et al., 1978).
Organic Synthesis and Catalysis : 1-tert-butyl-2-diphenylphosphino-imidazole is a promising sterically demanding imidazole derivative for various oxidation and complexation reactions (Sauerbrey et al., 2011).
Angiotensin Converting Enzyme Inhibitors : Novel 2-butyl-4-chloroimidazole peptidomimetics demonstrate potent angiotensin converting enzyme inhibitor activity with minimal toxicity, particularly compound 5i (Jallapally et al., 2015).
Antimicrobial Activity : New imidazole derivatives synthesized by condensing 3-(1-(4-methoxybenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)-1-aryl-2-en-1-one) show potential antimicrobial activity (Maheta et al., 2012).
Synthesis of Fused Ring Heterocycles : 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde is used as a synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions (Gaonkar & Rai, 2010).
Anti-Proliferative Activity Against Breast Cancer : Compound 6g, with a chloro-substituent at the C-5 position and butyl chain length, shows active and non-cytotoxic antiproliferative activity against breast cancer cell lines (Kumar et al., 2018).
Antibacterial Constituent in Jatropha curcas : 4-Butyl-2-chloro-5-formyl-1H-imidazole, a minor antibacterial constituent from Jatropha curcas, shows promising structural and functional properties (Das et al., 2005).
Anti-Tumor Agents : N-Substituted imidazole derivatives show potent anti-tumor activity against Ehrlich ascites tumor cells, decreasing ascites volume and increasing animal survival (Kumar et al., 2007).
Intermediate in Losartan Synthesis : A novel method for synthesizing 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate in Losartan, yields significant amounts of the compound (Sun et al., 2009).
Antihypertensive Effects : N-(biphenylylmethyl)imidazoles, including DuP 753, show potent oral antihypertensive effects (Carini et al., 1991).
Mechanism of Action
Target of Action
2-Butyl-5-chloro-1H-imidazole is a biochemical reagent that can be used in life science research
Mode of Action
Imidazole compounds, in general, are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in various applications . .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it can be hypothesized that this compound might interact with similar biochemical pathways.
Properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWOVHMHAGJPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441992 | |
Record name | 2-butyl-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-99-2 | |
Record name | 2-butyl-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in pharmaceutical chemistry?
A: this compound-4-carbaldehyde (BCFI) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a major active metabolite and the most important intermediate in synthesizing Losartan []. Losartan is a widely prescribed medication for hypertension and heart failure. BCFI's presence as a metabolite suggests potential pharmacological activity, making it a molecule of interest for further research and drug development.
Q2: Can you describe a novel synthetic route for producing this compound-4-carbaldehyde?
A: One novel approach to synthesizing BCFI starts with valeronitrile []. The process involves a series of steps:
Q3: How can this compound-4-carbaldehyde be utilized in developing new chemical entities?
A: Researchers have successfully employed BCFI in synthesizing a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues []. This process involves reacting BCFI with a morpholin-3-one derivative to create an intermediate compound. Subsequently, this intermediate reacts with various substituted anilines, leading to the formation of the desired analogues. These newly synthesized analogues, characterized by techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, hold promise for further pharmacological investigation and potential development as novel therapeutics.
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